lmx-1 protein
Description
Primary Sequence Analysis of LIM Homeobox Transcription Factor 1 Alpha and LIM Homeobox Transcription Factor 1 Beta Isoforms
The primary sequence characteristics of LIM homeobox transcription factor 1 alpha and LIM homeobox transcription factor 1 beta reveal distinct structural organization patterns that underlie their functional specialization. LIM homeobox transcription factor 1 alpha encodes a 382 amino acid protein in humans, as documented in multiple transcript variants that arise from alternative splicing mechanisms. The protein sequence contains characteristic domain arrangements that define its transcriptional regulatory capabilities, with the LIM domains positioned towards the amino-terminal region and the homeobox domain located in the carboxy-terminal portion of the molecule.
Comparative analysis between LIM homeobox transcription factor 1 alpha and LIM homeobox transcription factor 1 beta isoforms demonstrates significant sequence conservation within their functional domains, while exhibiting divergence in their linker regions and terminal sequences. The human LIM homeobox transcription factor 1 alpha gene produces multiple transcript variants through alternative splicing, resulting in protein isoforms that maintain the core functional domains while potentially differing in their regulatory sequences. These sequence variations contribute to the functional diversity observed among family members and their tissue-specific expression patterns.
The evolutionary conservation of LIM homeobox transcription factor 1 proteins across species provides compelling evidence for their fundamental biological importance. Orthologous sequences have been identified in diverse organisms ranging from mice to frogs, with the core domain structures remaining highly conserved throughout evolution. This conservation pattern particularly emphasizes the critical nature of the LIM and homeobox domains in maintaining protein function across phylogenetic boundaries.
Sequence analysis reveals that LIM homeobox transcription factor 1 alpha contains specific motifs that facilitate protein-protein interactions beyond its DNA-binding capabilities. The presence of these interaction motifs enables the formation of transcriptional complexes that modulate gene expression in context-dependent manners. The protein sequence also includes potential post-translational modification sites that may regulate its activity, stability, or subcellular localization under different cellular conditions.
Properties
CAS No. |
146482-73-7 |
|---|---|
Molecular Formula |
C19H25CL3O11 |
Synonyms |
lmx-1 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key LIM-HD Proteins Compared to LMX-1
Functional Overlaps and Divergences
(a) Limb Patterning
- LMX-1 vs. LMX1B : Both regulate dorsal limb identity via Wnt-7a signaling. In mice, Wnt-7a activates Lmx-1b in distal limb mesenchyme, while chicken LMX1B requires Wnt-7a for expression . However, LMX1B in chickens shows broader renal roles absent in mammalian LMX-1 .
- LMX-1 vs. En-1 : En-1, a ventral ectoderm marker, antagonizes LMX-1 by repressing Wnt-7a. In En-1 mutants, ectopic Wnt-7a induces ventral Lmx-1b expression, causing dorsalized limbs .
(b) CNS Development
- LMX-1 vs. APTEROUS: Drosophila Ap specifies dorsal wing fate, mirroring LMX-1’s role in vertebrates. Both require Ldb1 for activity, highlighting conserved LIM-HD/Ldb partnerships .
Mechanistic Differences in Signaling Pathways
- Wnt Dependency : LMX-1 activation in limb mesenchyme is Wnt-7a-dependent, whereas En-1’s repression of Wnt-7a is Wnt-independent in ventral epidermis pigmentation .
- Transcriptional Synergy : Single-cell RNA-seq studies suggest LMX-1’s subpopulation identity in mesDA neurons arises from synergistic TF interactions (e.g., FoxA2, Nurr1), unlike LIM-HD proteins in simpler systems .
Research Findings and Cross-Species Insights
- Limb Development: In Wnt-7a knockout mice, LMX-1b is absent in distal limbs, leading to ventralized phenotypes. Conversely, En-1 mutants exhibit ectopic LMX-1b and double dorsal limbs, confirming their antagonistic roles .
- Disease Relevance : LMX-1’s role in mesDA neurons is distinct among LIM-HD proteins. Its loss correlates with Parkinsonian symptoms in models, whereas LMX1B mutations cause nail-patella syndrome, underscoring functional divergence .
- Evolutionary Conservation : The genetic network involving Lmx-1/ap, Shh, and Wnt3 is conserved in bilaterians, suggesting an ancient role in appendage patterning .
Q & A
Q. How can researchers optimize LMX-1 overexpression without inducing cytotoxicity?
- Methodological Answer :
- Inducible systems : Use tetracycline/doxycycline-regulated promoters for temporal control.
- Titration experiments : Determine the minimal plasmid concentration required for detectable activation (e.g., via luciferase assays).
- Viability assays : Monitor apoptosis (e.g., Annexin V staining) in transfected cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
